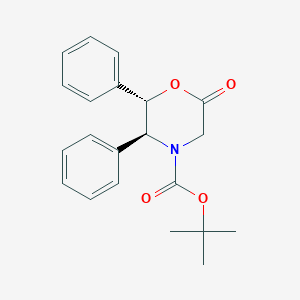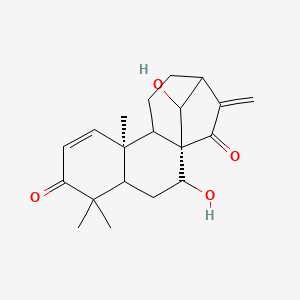
3-(Bromomethyl)-2-chloro-5-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-chloro-5-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and fluoro groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-5-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of a suitable pyridine precursor, followed by chlorination and fluorination under controlled conditions. For example, a pyridine derivative can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride, while the fluorination can be carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(Bromomethyl)-2-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophilic substitution reactions to specific positions on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation in the presence of Lewis acids.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(Bromomethyl)-2-chloro-5-fluoropyridine has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-2-chloro-5-fluoropyridine involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability, facilitating its uptake by cells and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- 3-(Bromomethyl)-2-chloropyridine
- 3-(Bromomethyl)-5-fluoropyridine
- 2-Chloro-5-fluoropyridine
Uniqueness
3-(Bromomethyl)-2-chloro-5-fluoropyridine is unique due to the presence of all three substituents (bromomethyl, chloro, and fluoro) on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making the compound highly reactive and versatile in various chemical transformations. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and biological activity compared to its non-fluorinated analogs.
属性
分子式 |
C6H4BrClFN |
|---|---|
分子量 |
224.46 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-chloro-5-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |
InChI 键 |
KQYJRGWGMAEMJL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1CBr)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


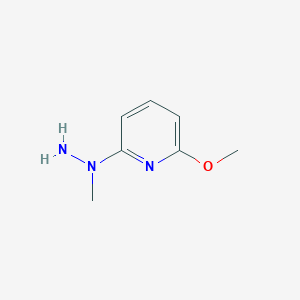
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
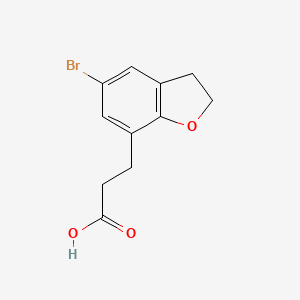



![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
![(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B12437429.png)
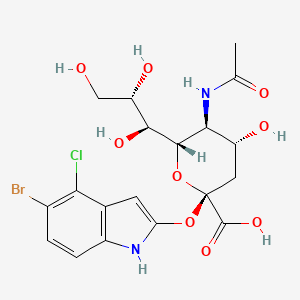
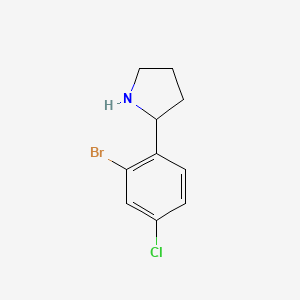
![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)
